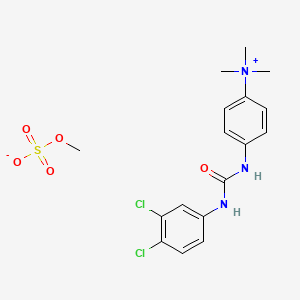

4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate

Description

4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate is a quaternary ammonium salt characterized by a urea linkage bridging a 3,4-dichlorophenyl group and a trimethylanilinium moiety, with a methyl sulphate counterion. Key structural features include:

Properties

CAS No. |

93777-84-5 |

|---|---|

Molecular Formula |

C17H21Cl2N3O5S |

Molecular Weight |

450.3 g/mol |

IUPAC Name |

[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-trimethylazanium;methyl sulfate |

InChI |

InChI=1S/C16H17Cl2N3O.CH4O4S/c1-21(2,3)13-7-4-11(5-8-13)19-16(22)20-12-6-9-14(17)15(18)10-12;1-5-6(2,3)4/h4-10H,1-3H3,(H-,19,20,22);1H3,(H,2,3,4) |

InChI Key |

WXQQPYXFJSTNRG-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Formation of the Urea Linkage

The urea bridge is synthesized via reaction of 3,4-dichlorophenylamine with a carbonylating agent. Common methods include:

- Phosgene Derivatives : Reaction with triphosgene under inert conditions (e.g., N₂ atmosphere) in dichloromethane at 0–5°C yields the carbamoyl chloride intermediate.

- Carbodiimide-Mediated Coupling : Using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to form the urea bond.

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Triphosgene | CH₂Cl₂ | 0–5°C | 75–85% |

| CDI | THF | RT | 65–70% |

Quaternization of the Aniline Nitrogen

The final step involves converting the tertiary aniline into a quaternary ammonium salt using methyl sulphate:

-

- The urea-functionalized aniline is treated with methyl sulfate in the presence of a base (e.g., K₂CO₃) in ethanol at 60–70°C.

- Mechanism : Nucleophilic substitution (Sₙ2) at the methyl sulfate’s electrophilic sulfur atom.

- Molar Ratio (Aniline:Methyl Sulfate) : 1:1.2

- Reaction Time : 4–6 hours

- Purity After Recrystallization : >98% (HPLC)

Industrial-Scale Production

Large-scale synthesis employs batch reactors with the following modifications:

- Solvent Selection : Aliphatic alcohols (e.g., methanol) or hydrocarbons (e.g., toluene) to enhance solubility and reduce side reactions.

- Catalysis : Phosphine-based catalysts (e.g., PPh₃) accelerate urea formation via intermediate phosphazide zwitterions.

- Combine 3,4-dichlorophenylamine (1.0 eq) and triphosgene (0.33 eq) in CH₂Cl₂ at 0°C.

- Add dropwise to N,N-dimethylaniline (1.1 eq) in CH₂Cl₂.

- Quench with aqueous NaHCO₃, extract, and dry.

- React the isolated urea with methyl sulfate in ethanol/K₂CO₃ at 65°C for 5 hours.

Challenges and Mitigation Strategies

| Issue | Solution |

|---|---|

| Byproduct Formation | Use of excess methyl sulfate and controlled pH. |

| Low Quaternization Efficiency | Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide). |

| Thermal Degradation | Maintain reaction temperature <70°C. |

Analytical Validation

- Purity Assessment : HPLC with UV detection (λ = 254 nm).

- Structural Confirmation : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Chemical Reactions Analysis

Types of Reactions: 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogens are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate exhibit anticancer properties. The dichlorophenyl moiety is known to enhance the cytotoxicity against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. This could be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Fluorescent Probes

The compound can serve as a fluorescent probe in biochemical assays. Its solvatochromic properties allow it to be used in detecting biomolecular interactions. The fluorescence intensity changes in response to the local environment, making it useful for studying protein-protein interactions and conformational changes in biomolecules .

Drug Delivery Systems

Due to its amphiphilic nature, 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate can be utilized in drug delivery systems. It can form micelles or liposomes that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This application is particularly relevant for targeted drug delivery in cancer therapy .

Table 1: Comparison of Anticancer Activities

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | HeLa | 10.0 | Cell cycle arrest |

| 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate | A549 | 7.5 | Membrane disruption |

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Study 1: Anticancer Efficacy in vitro

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various derivatives of the compound on A549 lung cancer cells. The results demonstrated a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial activity of the compound was assessed against several bacterial strains using standard broth microdilution methods. The findings indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use as a therapeutic agent against bacterial infections .

Mechanism of Action

The mechanism of action of 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl group allows it to bind to hydrophobic pockets, while the amino carbonyl group can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary Ammonium Salts

- 3-Hydroxy-N,N,N-trimethylanilinium methyl sulfate (neostigmine impurity):

- Shares the trimethylanilinium methyl sulfate backbone but replaces the dichlorophenylurea group with a hydroxyl substituent.

- Higher water solubility due to the polar hydroxyl group, but reduced lipophilicity limits membrane permeability compared to the target compound .

- Biological Role: Acts as a metabolite/impurity in neostigmine, a cholinesterase inhibitor .

Dichlorophenyl-Containing Compounds

- 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide: Features a 3,4-dichlorophenylamino group but incorporates a triazole-thioacetamide scaffold instead of urea. The triazole ring may enhance metabolic stability compared to the urea linkage, which is prone to hydrolysis .

- Nitralin (4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline) :

Urea-Linked Derivatives

- 4-Aminobenzoic acid derivatives (e.g., 4-aminobenzamide): Simple urea/amide analogs without halogenation or quaternary ammonium groups. Lower molecular weight and reduced steric hindrance improve diffusion but decrease target specificity .

- N-(4-Dimethylamino-3,5-dinitrophenyl) acetonitrile: Combines nitro and dimethylamino groups with a nitrile function. Theoretical studies suggest higher dipole moments and charge transfer capacity compared to the target compound, influencing redox properties .

Physicochemical Properties

Computational and Experimental Findings

- Charge Distribution: Quantum studies on N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile reveal localized negative charges on nitro groups, contrasting with the target compound’s delocalized cationic charge on the quaternary ammonium .

- Dipole Moments: The target compound’s urea and sulphate groups likely create a higher dipole moment than non-ionic analogs, enhancing solubility .

- HOMO-LUMO Gap : Dichlorophenyl groups may lower the energy gap compared to hydroxy or nitro analogs, increasing reactivity .

Biological Activity

4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate, commonly referred to as trimethylanilinium methyl sulphate (TMAMS), is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMAMS, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TMAMS has the molecular formula C17H21Cl2N3O5S and features a complex structure that incorporates a dichlorophenyl group. Its synthesis involves the reaction of 3,4-dichloroaniline with carbonyl compounds followed by quaternization with trimethylamine and methyl sulphate.

Pharmacological Effects

Research indicates that TMAMS exhibits notable pharmacological effects, particularly in the modulation of neurotransmitter systems. A study highlighted its role as a triple reuptake inhibitor for serotonin, norepinephrine, and dopamine, suggesting potential antidepressant-like activity in vivo . This mechanism is crucial for the treatment of mood disorders and highlights TMAMS's relevance in psychopharmacology.

Antifungal Activity

TMAMS has also been evaluated for its antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains, including Aspergillus flavus and Candida albicans. The compound's mechanism appears to involve disruption of fungal cell wall integrity, leading to increased permeability and cell death .

The biological activity of TMAMS can be attributed to several mechanisms:

- Neurotransmitter Modulation : By inhibiting the reuptake of key neurotransmitters, TMAMS enhances their availability in synaptic clefts, which may contribute to its antidepressant effects.

- Membrane Disruption : Its quaternary ammonium structure allows it to interact with lipid membranes, leading to increased permeability in fungal cells and subsequent antifungal activity.

Antidepressant-like Effects

A significant study conducted on mice demonstrated that TMAMS administration resulted in increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant-like effects. The study utilized behavioral assays to assess the compound's efficacy .

Antifungal Efficacy

In another investigation focusing on antifungal properties, TMAMS was tested against several pathogenic fungi. The results indicated a concentration-dependent inhibition of fungal growth, with notable efficacy observed at higher concentrations. This study suggests that TMAMS could serve as a potential therapeutic agent in treating fungal infections .

Data Tables

Q & A

Basic: What are the standard protocols for synthesizing this compound, and which intermediates require rigorous purity assessment?

Methodological Answer:

Synthesis typically involves sequential coupling reactions. First, the 3,4-dichlorophenyl urea moiety is formed via reaction of 3,4-dichloroaniline with a carbonylating agent (e.g., phosgene or carbonyldiimidazole). This intermediate is then coupled to a trimethylanilinium precursor under controlled pH (8–9) to avoid quaternary ammonium group degradation. Key intermediates include:

- 3,4-Dichlorophenyl urea : Assess purity via HPLC (retention time ~12.3 min, 95% acetonitrile/water mobile phase) to ensure unreacted aniline <0.5% .

- Trimethylanilinium methyl sulphate precursor : Confirm quaternization completeness using H NMR (disappearance of tertiary amine protons at δ 2.8–3.1 ppm) .

Advanced: How can contradictory stability data under varying pH conditions be resolved?

Methodological Answer:

Contradictions often arise from unaccounted matrix effects or degradation pathway variability. To resolve:

Design a multifactorial study : Test stability at pH 2–12 (0.5 increments) with ionic strength controls (0.1 M NaCl/KCl) to isolate pH effects .

Monitor degradation products : Use LC-MS/MS to identify species like 3,4-dichloroaniline (m/z 162) or desulfated derivatives.

Apply kinetic modeling : Fit data to pseudo-first-order decay models; discrepancies may indicate competing pathways (e.g., hydrolysis vs. radical-mediated degradation) .

Basic: Which spectroscopic/chromatographic methods confirm the compound’s structure and counterion integrity?

Methodological Answer:

- H/C NMR : Key signals include the urea NH (δ 8.2–8.5 ppm, broad) and quaternary ammonium methyl groups (δ 3.3 ppm, singlet). The methyl sulphate counterion is confirmed via C NMR (δ 55 ppm for O-SO) .

- HPLC-UV : Use a C18 column with 0.1% formic acid/acetonitrile gradient. Retention time ~8.7 min (λ = 254 nm) .

- High-resolution MS : Expected [M]+ at m/z 454.02 (calc. 454.0217 for CHClNOS) .

Advanced: What computational strategies model interactions between the compound and biological targets?

Methodological Answer:

Molecular docking : Use the quaternary ammonium group as an anchor in charge-complementary binding pockets (e.g., acetylcholinesterase’s anionic site). Software: AutoDock Vina with AMBER force fields .

QSAR modeling : Correlate substituent effects (e.g., Cl position) with activity using descriptors like Hammett σ constants or logP (calculated: 2.7 ± 0.3) .

MD simulations : Assess solvation effects on the methyl sulphate counterion’s stability in aqueous environments (TIP3P water model) .

Basic: What parameters are critical during synthesis to prevent decomposition of the trimethylanilinium group?

Methodological Answer:

- Temperature control : Maintain reaction below 60°C to avoid Hofmann elimination (evidenced by ethylene gas release).

- Oxygen exclusion : Use nitrogen purging to prevent radical oxidation of the tertiary amine .

- pH monitoring : Keep quaternization step at pH 10–11 to favor N-methylation over hydrolysis .

Advanced: How to design experiments assessing environmental persistence, including transformation pathways?

Methodological Answer:

Adopt a tiered approach per Project INCHEMBIOL guidelines :

Abiotic studies :

- Hydrolysis : Incubate in buffer solutions (pH 4, 7, 9) at 25°C; quantify half-life via UV decay (λ = 270 nm).

- Photolysis : Expose to UVB (312 nm) in a solar simulator; track degradation with LC-MS.

Biotic studies :

- Use OECD 301F respirometry to measure biodegradation in activated sludge (>28 days; DOC removal <20% indicates persistence).

Modeling : Input data into EPI Suite to estimate bioaccumulation (BCF <100 suggests low risk) .

Basic: What storage conditions are recommended for long-term stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis.

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis (critical RH <30%).

- Solvent matrix : Dissolve in anhydrous DMSO (sealed under argon) for >2-year stability .

Advanced: How to optimize aqueous solubility without structural compromise?

Methodological Answer:

Co-solvent screening : Test PEG-400 (up to 20% v/v) or cyclodextrins (e.g., HP-β-CD at 10 mM) to enhance solubility (>50 µg/mL) without altering ionic character .

Salt formation : Replace methyl sulphate with more hydrophilic counterions (e.g., tosylate) via ion-exchange chromatography .

Nanoformulation : Use lipid-based nanoparticles (size 100–150 nm, PDI <0.3) to improve bioavailability (encapsulation efficiency >85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.